(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
Overview
Description
“(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid” is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . Its molecular formula is CHBFO .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene, isopropyl borate, and methylTetrahydrofuran. The reaction system is cooled to -15 °C, and 500 mL of isopropylmagnesium chloride in tetrahydrofuran (2.0 M) is added dropwise to the reaction system. The internal temperature is controlled to not more than -10 °C, and the reaction is kept at a low temperature for 1 hour .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula CHBFO. It has an average mass of 219.954 Da and a monoisotopic mass of 220.051865 Da .Physical and Chemical Properties Analysis
The compound is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Fluorinated Compounds in Medical Diagnostics and Treatment
Recent studies have emphasized the significance of fluorinated compounds, particularly BODIPY derivatives, in the medical field due to their high fluorescent intensity and low toxicity. These compounds are being explored for their potential in improving therapeutic efficacy in cancer treatment through the modification of drug micro- and nanocarriers. The incorporation of BODIPY derivatives into these carriers not only enhances the therapeutic effect but also enables real-time in vitro and in vivo imaging of the drug carriers, showcasing the versatility of fluorinated compounds in medical diagnostics and treatment applications (Marfin et al., 2017).
Electrochemical Biosensors
The development of electrochemical biosensors utilizing ferroceneboronic acid and its derivatives highlights the innovative application of boronic acids in detecting various biological entities. These sensors leverage the selective binding of boronic acid moieties to sugars, glycated hemoglobin, and fluoride ions, demonstrating the compound's potential in non-enzymatic glucose sensing and monitoring of blood glucose levels. This research underlines the capacity of boronic acid derivatives to act as foundational elements in the creation of sensitive and selective biosensors for healthcare applications (Wang et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
BODIPY-based materials have emerged as promising candidates for the development of organic light-emitting diodes (OLEDs) due to their structural diversity and tunable optoelectronic properties. The exploration of BODIPY derivatives in OLEDs aims to develop 'metal-free' infrared emitters, contributing to the advancement of organic optoelectronics. This application showcases the potential of fluorinated boronic acids in enhancing the performance and efficiency of OLEDs, offering a path toward the creation of innovative display and lighting technologies (Squeo & Pasini, 2020).
Seawater Desalination
The application of boronic acid derivatives in seawater desalination, particularly in the removal of boron by reverse osmosis membranes, addresses a critical environmental challenge. Research in this area focuses on optimizing the process for boron removal, highlighting the importance of understanding the physicochemical properties of boronic acids and their interactions within the desalination process. This application is crucial for ensuring the safety and quality of drinking water, demonstrating the environmental significance of boronic acid derivatives in water treatment technologies (Tu et al., 2010).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It may cause serious eye irritation, respiratory irritation, and skin irritation. If swallowed, it can be harmful. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of soap and water if it comes into contact with the skin .
Properties
IUPAC Name |
[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c10-6-3-5(9(14)15)1-2-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSYYQDRJMHAGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660284 | |
Record name | [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-09-7 | |
Record name | [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.